molecular formula C31H21NO5 B12045391 Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 618069-76-4

Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B12045391
CAS No.: 618069-76-4
M. Wt: 487.5 g/mol
InChI Key: MZQXRKJCKXFGEV-UHFFFAOYSA-N
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Description

Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a polycyclic heteroaromatic compound featuring a benzoquinoline core fused with a pyrrole ring. The molecule is substituted at the 3-position with a 2-naphthoyl group and at the 1- and 2-positions with methyl carboxylate moieties. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Key spectral characteristics (inferred from structurally similar compounds) include:

  • IR: Strong absorption bands for carbonyl (C=O) groups (~1690–1700 cm⁻¹) and nitrile (C≡N) or aromatic C-H stretches .
  • NMR: Distinct signals for methyl ester protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
  • Mass spectrometry: Molecular ion peaks (e.g., m/z 402.2 for dimethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate) .

Preparation Methods

The synthesis of Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves multiple steps. One common method includes the reaction of lepidine with phenacyl bromides in acetone at room temperature to form quaternary salts. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide solvent to obtain the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production.

Chemical Reactions Analysis

Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characteristics

Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate can be synthesized through various methods, including multicomponent reactions. These synthetic pathways often involve the use of benzo[f]pyrrolo[1,2-a]quinoline derivatives as intermediates. The compound's structure features a naphthoyl group attached to a benzo[f]pyrrolo framework, which is known for its stability and biological activity.

Biological Activities

Antifungal Properties: Recent studies have highlighted the antifungal potential of pyrrolo[1,2-a]quinoline derivatives against Candida albicans, a common opportunistic fungal pathogen. In vitro screening has shown that these compounds exhibit significant inhibitory activity at low concentrations, outperforming traditional antifungal agents like fluconazole in some cases. For instance, specific derivatives demonstrated effective inhibition at concentrations as low as 0.4 µg/mL .

Antimicrobial Effects: Beyond antifungal activity, pyrrolo[1,2-a]quinoline derivatives have been reported to possess broad-spectrum antimicrobial properties. They have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanisms underlying these effects are thought to involve interference with microbial cellular processes, although detailed studies are ongoing to elucidate these mechanisms further .

Antioxidant Activity: Compounds within this class have also been investigated for their antioxidant properties. This activity is crucial for mitigating oxidative stress-related conditions and may contribute to their broader therapeutic profiles. The antioxidant capabilities are attributed to the presence of electron-rich aromatic systems in their structures .

Therapeutic Potential

Cancer Treatment: The unique structural characteristics of this compound position it as a candidate for cancer therapy. Preliminary studies suggest that derivatives may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. However, further research is necessary to confirm these effects and understand the underlying mechanisms.

Drug Design: The compound's favorable pharmacokinetic properties make it a promising candidate for drug development. Computational modeling studies have indicated good binding affinities with various biological targets, suggesting that these compounds could be optimized for enhanced therapeutic efficacy through structure-activity relationship (SAR) studies.

Mechanism of Action

The mechanism of action of Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity, which is crucial in cell signaling pathways related to cancer . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzo[f]pyrrolo[1,2-a]quinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Spectral/Functional Data Biological Activity (If Reported)
Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate 2-naphthoyl (C3), methyl esters (C1, C2) C₂₉H₂₁NO₅ Not reported Expected IR: 1692 (C=O); NMR: δ 7.0–8.5 (naphthyl) Anticancer potential (inferred from [13])
Dimethyl 3-acetylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (7a) Acetyl (C3), methyl esters (C1, C2) C₂₃H₁₉NO₅ 197–198 IR: 1692 (C=O); MS: m/z 402.2 (M+H)⁺ Not reported
Dimethyl 3-propionylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (7b) Propionyl (C3), methyl esters (C1, C2) C₂₄H₂₁NO₅ 206–207 IR: 1692 (C=O); Elemental analysis: C, 73.36% (calc) Not reported
Dimethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4g) 4-cyanobenzoyl (C1), methyl esters (C2, C3) C₂₄H₁₉N₂O₅ Not reported LC-MS: m/z 402.2 (M+H)⁺; NMR: δ 3.8 (OCH₃) Not reported
Dimethyl 3-(2-chlorobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate 2-chlorobenzoyl (C3), methyl esters (C1, C2) C₂₃H₁₆ClNO₅ Not reported SMILES: COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)... Not reported

Key Differences and Implications:

Chlorobenzoyl derivatives (e.g., CID 3404445) exhibit altered electronic properties due to the electron-withdrawing Cl atom, which may influence reactivity or solubility .

Spectral Trends :

  • Methyl ester protons (δ ~3.8–4.0 ppm) and carbonyl stretches (~1690–1700 cm⁻¹) are consistent across derivatives, confirming the stability of the carboxylate functional groups .
  • The absence of nitrile (C≡N) stretches in the target compound distinguishes it from analogs like 4g .

Biological Activity: Benzo[f]pyrrolo[1,2-a]quinoline derivatives with pivaloyl groups (e.g., 9c in ) demonstrate notable anticancer activity against leukemia cell lines, suggesting that bulky substituents like 2-naphthoyl may enhance therapeutic efficacy .

Synthetic Accessibility :

  • Derivatives with simpler acyl groups (e.g., acetyl, propionyl) are synthesized in higher yields (70–75%) compared to those requiring multi-step functionalization (e.g., azide or nitro group incorporation) .

Biological Activity

Dimethyl 3-(2-naphthoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

1. Structural Overview

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C₁₈H₁₅N₁O₄
  • Molecular Weight : Approximately 493.55 g/mol
  • Functional Groups : Two methoxycarbonyl groups and a naphthoyl substituent.

This structure contributes to its chemical reactivity and interaction with biological targets, enhancing its potential therapeutic effects.

2.1 Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. Inhibition of MMPs can lead to reduced tissue remodeling and inflammation, suggesting potential applications in treating inflammatory diseases.

2.2 Antimicrobial Activity

Research has shown that compounds structurally similar to this compound exhibit antimicrobial properties against various pathogens. Specifically, derivatives of pyrroloquinoline have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens such as Candida albicans and Aspergillus niger . This broad-spectrum activity highlights the compound's potential as an antimicrobial agent.

2.3 Antitumor Effects

The compound has also been evaluated for its antitumor activity. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of the naphthoyl group is believed to enhance these effects by influencing the electronic properties of the molecule, thereby improving its interaction with cellular targets .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Binding Affinity : Initial studies suggest that the compound may interact with specific proteins involved in inflammatory pathways and microbial resistance mechanisms.
  • Inhibition of Enzymatic Activity : The inhibition of MMPs indicates a potential mechanism where the compound disrupts enzymatic functions critical for inflammation and tissue remodeling.
  • Cellular Uptake : The lipophilicity imparted by the methoxycarbonyl groups may facilitate cellular uptake, allowing for enhanced bioavailability and efficacy at target sites.

4.1 Synthesis and Evaluation

Research efforts have focused on synthesizing derivatives of this compound to evaluate their biological activity. A study reported that various analogues were synthesized through multicomponent reactions, leading to compounds with enhanced biological profiles compared to the parent structure .

4.2 Comparative Studies

A comparative analysis with other pyrroloquinoline derivatives revealed that those containing the naphthoyl moiety exhibited superior anti-inflammatory and antimicrobial activities. This suggests that structural modifications can significantly influence the biological efficacy of these compounds.

5. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Its potential applications in treating inflammatory diseases, infections, and cancer underscore the importance of continued exploration into its mechanisms of action and therapeutic viability.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of MMPs
AntimicrobialEfficacy against Gram-positive/negative bacteria
AntitumorInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrrolo[1,2-a]quinoline core in this compound?

The synthesis typically involves cyclization reactions of substituted quinoline precursors with pyrrole derivatives. For example, 1,3-dipolar cycloaddition or Friedel-Crafts acylation strategies are employed to fuse the naphthoyl and benzoquinoline moieties . Key steps include the use of diethyl or dimethyl dicarboxylate groups to stabilize intermediates, as evidenced by NMR data (e.g., δ 131.18–186.60 ppm for aromatic protons) and mass spectrometry (m/z 477 [M+H]+) to confirm structural integrity .

Q. How is the compound characterized post-synthesis, and what analytical discrepancies might arise?

Characterization relies on 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Discrepancies in spectroscopic data (e.g., unexpected splitting in aromatic proton signals) may arise from rotational isomers or residual solvents. Cross-validation with computational NMR predictions (DFT calculations) is recommended to resolve ambiguities .

Q. What are the critical parameters for optimizing reaction yields in its synthesis?

Yield optimization depends on:

  • Catalyst selection : Lewis acids like BF3_3-Et2_2O or FeCl3_3 enhance cyclization efficiency.
  • Temperature control : Reactions often require precise heating (80–120°C) to avoid decomposition of thermally labile intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic precursors .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in photophysical property studies (e.g., fluorescence quenching)?

Contradictions may stem from aggregation-caused quenching (ACQ) or solvent-dependent excited-state dynamics. Advanced methods include:

  • Time-resolved fluorescence spectroscopy to probe lifetime variations.
  • X-ray crystallography (as in related pyrrolo[1,2-a]isoquinoline derivatives) to correlate solid-state packing with optical behavior .

Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) simulations can model electron-density distributions, highlighting reactive sites (e.g., the naphthoyl carbonyl group). Fukui indices and molecular electrostatic potential (MEP) maps are particularly useful for predicting regioselectivity in cross-coupling reactions .

Q. How can environmental stability and degradation pathways be systematically evaluated?

Adopt a tiered experimental design:

  • Phase 1 : Accelerated stability studies under varying pH, UV light, and temperature.
  • Phase 2 : LC-HRMS/MS to identify degradation products (e.g., hydrolyzed dicarboxylate esters).
  • Phase 3 : Ecotoxicity assays using model organisms (e.g., Daphnia magna) to assess environmental risk .

Q. Methodological Considerations

Q. What statistical frameworks are recommended for ensuring reproducibility in synthetic protocols?

Use randomized block designs (e.g., split-split plots for multi-factor experiments) to account for variables like catalyst batches or solvent purity. Replicate analyses (n ≥ 4) and apply ANOVA to quantify variance sources .

Q. How should researchers validate the compound’s biological activity while minimizing false positives?

  • Dose-response curves : Ensure IC50_{50} values are consistent across multiple assays (e.g., enzymatic vs. cell-based).
  • Counter-screening : Test against structurally similar but inactive analogs to rule out nonspecific binding .

Properties

CAS No.

618069-76-4

Molecular Formula

C31H21NO5

Molecular Weight

487.5 g/mol

IUPAC Name

dimethyl 3-(naphthalene-2-carbonyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C31H21NO5/c1-36-30(34)26-25-16-14-23-22-10-6-5-8-19(22)13-15-24(23)32(25)28(27(26)31(35)37-2)29(33)21-12-11-18-7-3-4-9-20(18)17-21/h3-17H,1-2H3

InChI Key

MZQXRKJCKXFGEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC5=CC=CC=C5C=C4)C=CC6=CC=CC=C63

Origin of Product

United States

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